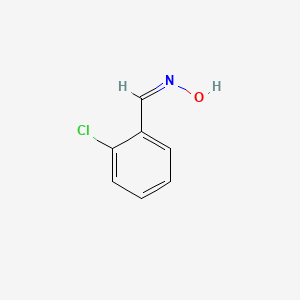

o-Chlorobenzaldehyde oxime

Description

Significance of Oximes as Versatile Intermediates in Modern Organic Chemistry

Oximes, a class of organic compounds characterized by the C=N-OH functional group, have become indispensable tools in modern organic chemistry. chemicalbook.comalkalisci.com First discovered in the 19th century, their significance has grown substantially, and they are now recognized as highly versatile synthetic intermediates. chemicalbook.com Their utility stems from the reactivity of the C=N double bond and the nucleophilic hydroxyl group, which allows for a wide array of chemical transformations.

Oximes are crucial building blocks in the synthesis of a diverse range of important molecules, including pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comalkalisci.comchemimpex.com Their ability to be converted into other functional groups, such as amines, nitriles, and amides (notably through the Beckmann rearrangement), makes them a valuable synthetic staple. sigmaaldrich.comwikipedia.org

In contemporary synthesis, oximes have gained prominence as directing groups in C–H bond activation and functionalization reactions, a field that revolutionizes how chemists approach the construction of complex molecules. wjpsonline.comrsc.orgnih.gov The oxime group can coordinate to a metal catalyst, directing it to activate a specific C-H bond, typically in the ortho position of an aromatic ring, enabling the introduction of new bonds with high precision. rsc.orgnih.gov Furthermore, oximes are key precursors in cross-coupling reactions and the formation of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry. chemimpex.comsmolecule.comnih.gov The generation of iminyl or iminoxyl radicals from oximes opens up further avenues for cyclization and bond-forming reactions. smolecule.comresearchgate.net

Overview of Aldoximes and Ketoximes in Synthetic Transformations

Oximes are broadly classified into two main types based on the carbonyl compound from which they are derived: aldoximes and ketoximes. alkalisci.com This distinction is fundamental as it significantly influences their chemical properties and synthetic applications.

Aldoximes , derived from aldehydes (R-CH=N-OH), have at least one hydrogen atom attached to the carbon of the C=N bond.

Ketoximes , derived from ketones (R,R'-C=N-OH), have two organic substituents attached to the carbon. alkalisci.com

This structural difference affects their reactivity. For instance, aldoximes can be readily dehydrated to form nitriles, a transformation not possible for ketoximes. sigmaaldrich.comwikipedia.org Both aldoximes and ketoximes are central to the Beckmann rearrangement, a classic reaction where an oxime is transformed into an amide. wikipedia.org

The table below summarizes the key differences and common transformations for aldoximes and ketoximes.

| Feature | Aldoximes | Ketoximes |

| Precursor | Aldehyde | Ketone |

| Structure | R-CH=N-OH | R,R'-C=N-OH |

| Dehydration Product | Nitrile | No reaction |

| Beckmann Rearrangement | Yields a primary amide | Yields a secondary amide |

| Key Applications | Synthesis of nitriles, primary amines, aldehydes | Synthesis of secondary amides (e.g., caprolactam for Nylon-6), ketones |

Both types serve as directing groups in metal-catalyzed C-H functionalization and are used in the synthesis of heterocyclic compounds like isoxazoles. sigmaaldrich.comwjpsonline.com

Unique Research Focus on o-Chlorobenzaldehyde Oxime: The Influence of Ortho-Chlorine Substitution on Reactivity and Structure

The specific focus of this article, This compound (also known as 2-chlorobenzaldehyde (B119727) oxime), presents an interesting case study in how substituent placement affects molecular properties. chemicalbook.com It is synthesized via a condensation reaction between 2-chlorobenzaldehyde and hydroxylamine (B1172632). chemicalbook.comsigmaaldrich.com

The defining feature of this molecule is the chlorine atom at the ortho position of the benzene (B151609) ring, adjacent to the oxime functional group. This substitution pattern introduces distinct electronic and steric effects that influence its reactivity and structure compared to its meta and para isomers or the unsubstituted benzaldehyde (B42025) oxime.

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which can decrease the electron density of the aromatic ring and the C=N bond. This electronic perturbation can affect the rates of reactions. For instance, studies have shown that aryl aldehydes with electron-withdrawing groups, particularly at the ortho position, can exhibit faster reaction rates in forming conjugates like oximes. nih.gov

Steric Effects: The presence of the bulky chlorine atom in the ortho position creates steric hindrance around the oxime group. This can influence the conformation of the molecule and the accessibility of the reactive sites to catalysts or other reagents. In metal-catalyzed reactions where the oxime acts as a directing group, this steric bulk can impact the formation and stability of the intermediate metallacycle. nih.gov For example, some studies on ortho-substituted benzoic acids noted a decrease in reaction yield due to steric hindrance preventing the formation of a key intermediate. nih.gov

The interplay of these effects makes this compound a valuable substrate for studying the mechanisms of various organic reactions. It is used as a precursor in the synthesis of several compounds, including:

Substituted isoxazoles, such as dimethyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate. sigmaaldrich.com

Antimicrobial agents that act as inhibitors for enzymes like deoxy-D-xylulose 5-phosphate synthase. chemicalbook.com

Metal complexes, for instance with Zinc (II), which have been studied for their potential biological activities. wjpsonline.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₆ClNO biosynth.com |

| Molecular Weight | 155.58 g/mol biosynth.com |

| Appearance | White to off-white crystalline solid chemicalbook.comchemimpex.com |

| Melting Point | 73-76 °C sigmaaldrich.com |

| CAS Number | 3717-28-0 sigmaaldrich.com |

The unique structural and electronic properties conferred by the ortho-chlorine substituent make this compound a compound of significant interest for probing reaction mechanisms and as a building block in targeted synthetic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3717-27-9 |

|---|---|

Molecular Formula |

C7H6ClNO |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |

InChI Key |

FZIVKDWRLLMSEJ-UITAMQMPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Cl |

Origin of Product |

United States |

Synthesis Methodologies and Innovations for O Chlorobenzaldehyde Oxime

Classical Condensation Pathways for o-Chlorobenzaldehyde Oxime Synthesis

The most established route to this compound involves the condensation reaction between o-Chlorobenzaldehyde and a hydroxylamine (B1172632) derivative. This method is widely documented and forms the basis for many synthetic protocols.

Reaction of o-Chlorobenzaldehyde with Hydroxylamine Hydrochloride

The classical synthesis involves the reaction of o-Chlorobenzaldehyde with hydroxylamine hydrochloride. asianpubs.orgd-nb.info This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to form the oxime. nih.gov The general mechanism begins with the proton-catalyzed attack of hydroxylamine on the carbonyl carbon. nih.gov This is followed by a proton transfer to form a tetrahedral intermediate, which then undergoes dehydration to yield the final oxime product. nih.gov

Typically, the reaction is conducted in a solvent such as ethanol (B145695) or methanol (B129727) and may require reflux temperatures and the presence of a base like sodium hydroxide (B78521) or sodium acetate (B1210297) to neutralize the hydrochloric acid liberated from the hydroxylamine hydrochloride. asianpubs.orgresearchgate.net The base plays a crucial role in facilitating the reaction.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Significant research has been dedicated to optimizing the reaction conditions to maximize the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reactant molar ratios. researchgate.net

For instance, studies on the synthesis of similar chlorobenzaldehyde oximes have explored various solvents and bases to enhance reaction efficiency. One study on 4-chlorobenzaldehyde (B46862) found that a mixture of acetonitrile (B52724) and water was an effective solvent system at room temperature. researchgate.net The optimization of molar ratios is also critical; for example, in a grinding method for 3-chlorobenzaldehyde, a 1:1 molar ratio of the aldehyde to hydroxylamine hydrochloride with 1.5 equivalents of sodium carbonate was found to be optimal. asianpubs.org The reaction time is another crucial factor, with some optimized methods achieving high yields in a matter of minutes. asianpubs.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for Chlorobenzaldehyde Oximation This table is interactive. Click on the headers to sort the data.

| Aldehyde | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Sodium Carbonate | None (Grinding) | 2 min | >90% | asianpubs.org |

| 4-Chlorobenzaldehyde | M(II)(tu)2Cl2 complexes | Acetonitrile-Water (1:1) | 15 sec | >95% | researchgate.net |

| p-Chlorobenzaldehyde | Bismuth(III) Oxide | None (Grinding) | 1.5-3 min | ~100% | d-nb.inforesearchgate.net |

| o-Chlorobenzaldehyde | [bmIm]OH | None | 10 min | 98% | researchgate.net |

Advanced and Green Synthesis Approaches for this compound

In response to the growing demand for sustainable chemical processes, several advanced and green synthesis methods for this compound have been developed. nih.gov These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.govresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of benzaldehyde (B42025) oxime compounds, microwave irradiation has been shown to significantly reduce reaction times. google.comgrafiati.com A patented method describes dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound like anhydrous sodium carbonate in a solvent such as ethanol. google.com The mixture is then subjected to microwave irradiation, for example at 90°C and 300W for 5 minutes, leading to high conversion rates. google.com This technique offers a rapid and efficient alternative to conventional heating methods. iisjost.orgmdpi.com

Ultrasound-Irradiated Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for oxime synthesis. nih.gov The use of ultrasound irradiation can promote the condensation reaction between o-Chlorobenzaldehyde and hydroxylamine hydrochloride, often leading to higher yields in shorter reaction times under milder conditions. researchgate.net One study demonstrated that using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), as a catalyst under ultrasound irradiation, the synthesis of this compound could be achieved with a 98% yield in just 10 minutes. researchgate.net This compares favorably to a 50% yield after 60 minutes with conventional stirring. researchgate.net The mechanical effects of ultrasound, such as cavitation, enhance mass transfer and accelerate the reaction rate.

Solvent-Free and Grindstone Chemistry Methodologies

Solvent-free synthesis, particularly using grindstone chemistry, represents a significant advancement in green chemistry. nih.gov This method involves the grinding of solid reactants together in a mortar and pestle, often with a catalyst, to initiate a chemical reaction without any solvent. researchgate.netnih.gov For the synthesis of oximes, various aldehydes and ketones have been successfully converted into their corresponding oximes in excellent yields by grinding them with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi2O3). d-nb.infonih.gov This solventless approach is environmentally friendly, minimizes waste, is rapid (often complete within minutes), and operates at room temperature. nih.govnih.gov The work-up is typically simple, involving the addition of water and filtration of the solid product. asianpubs.org

Catalyzed Synthesis with Environmentally Benign Systems

Modern synthetic strategies for this compound are increasingly shifting towards environmentally benign catalytic systems. These methods offer advantages such as high yields, mild reaction conditions, and the use of reusable and non-toxic catalysts.

Bismuth(III) Oxide (Bi2O3):

A novel and environmentally safe approach for the synthesis of oximes involves the use of Bismuth(III) Oxide (Bi2O3) under solvent-free grinding conditions. nih.govd-nb.info This method employs a simple pestle and mortar to grind a mixture of the aldehyde (or ketone), hydroxylamine hydrochloride, and Bi2O3. nih.govd-nb.info The heat generated from grinding facilitates the reaction at room temperature. d-nb.info This technique is noted for its rapid reaction times, high yields (ranging from 60-98%), and the elimination of hazardous organic solvents, thus minimizing waste. nih.govinnovareacademics.in The effectiveness of Bi2O3 as a catalyst in this solvent-free approach has been demonstrated for a wide range of aldehydes and ketones. d-nb.info For instance, studies on the oximation of p-chlorobenzaldehyde showed that Bi2O3 under solvent-free grinding was the most effective condition. nih.govd-nb.inforesearchgate.net

Copper-Silicon Dioxide (Cu-SiO2):

Copper supported on silicon dioxide (Cu-SiO2) has emerged as an effective and reusable catalyst for various organic transformations, including those relevant to oxime synthesis. While direct synthesis of this compound using Cu-SiO2 is not extensively detailed in the provided context, the catalytic activity of Cu/SiO2 in related reactions highlights its potential. For example, Cu/SiO2 catalysts have been successfully used for the hydrogenolysis of 5-hydroxymethylfurfural, demonstrating their efficacy in facilitating reactions involving functionalized aromatic compounds. frontiersin.org The performance of these catalysts is closely linked to the preparation method, which influences the size, dispersion, and interaction of copper particles with the silica (B1680970) support. frontiersin.org Different synthesis protocols, such as hydrothermal methods and wet impregnation of pre-formed copper nanoparticles, have been explored to optimize the catalytic performance of Cu/SiO2. frontiersin.orgmdpi.com

Potassium Fluoride (B91410) on Animal Bone Meal (KF/ABM):

A particularly innovative and green catalytic system utilizes potassium fluoride doped on animal bone meal (KF/ABM). ijprajournal.comuoc.eduresearchgate.net This heterogeneous catalyst is both economical and environmentally friendly and has proven effective for the synthesis of oximes from aldehydes and ketones under solvent-free conditions. ijprajournal.comuoc.eduresearchgate.net The reaction involves mixing the carbonyl compound with hydroxylamine hydrochloride in the presence of the KF/ABM catalyst at 80°C. researchgate.net This method boasts high conversion rates, short reaction times, and provides the corresponding oximes in good to excellent yields, typically ranging from 80% to 96%. ijprajournal.comuoc.edu A significant advantage of the KF/ABM catalyst is its reusability; it can be recovered and reused multiple times without a significant loss of catalytic activity. uoc.edu For dissymmetric aldehydes and ketones, this catalyst can produce a mixture of Z- and E-isomers. uoc.edu

Preparative Methods for the o-Chlorobenzaldehyde Precursor

The synthesis of o-Chlorobenzaldehyde is a critical step as it is the direct precursor for producing this compound. allhdi.com Industrial production of o-Chlorobenzaldehyde primarily relies on methods starting from o-Chlorotoluene.

Overview of Industrial Synthesis Routes to o-Chlorobenzaldehyde

Two main routes dominate the industrial synthesis of o-Chlorobenzaldehyde from o-Chlorotoluene: the chlorination-hydrolysis pathway and direct oxidation.

o-Chlorotoluene Chlorination-Hydrolysis:

This is the most common industrial method for producing o-Chlorobenzaldehyde. guidechem.com The process involves the chlorination of o-Chlorotoluene to form o-chlorobenzal chloride, which is subsequently hydrolyzed to yield o-Chlorobenzaldehyde. globallcadataaccess.orgatamanchemicals.com The chlorination step is typically carried out under illumination or with a catalyst. google.com The subsequent hydrolysis can be performed using various methods, including acid hydrolysis with catalysts like iron(III) chloride or without a catalyst using formic acid. globallcadataaccess.orgatamanchemicals.com One patented process describes the chlorination of o-chlorotoluene under light, followed by hydrolysis using ferric chloride and zinc chloride as catalysts at 100-120°C. google.com While this method is widely used, it can lead to the formation of by-products such as o-chlorobenzoic acid, which can complicate the purification process and generate wastewater. guidechem.com

Direct Oxidation:

Direct oxidation of o-Chlorotoluene to o-Chlorobenzaldehyde presents a more direct synthetic route. This can be achieved through various oxidizing agents and catalytic systems. One method involves the indirect electrochemical oxidation of o-chlorotoluene using ceric mediators, which offers a cleaner route with good selectivity. cecri.res.in Another approach is the direct oxidation using air or oxygen in the presence of a catalyst. google.com

Catalytic Oxidation of o-Chlorotoluene to o-Chlorobenzaldehyde

The catalytic oxidation of o-Chlorotoluene is an area of active research, aiming to develop more efficient and selective processes. Various catalytic systems have been investigated for this transformation.

One approach involves the use of a cobalt acetate/manganese acetate/potassium bromide (Co(OAc)2/Mn(OAc)2/KBr) system in a microchannel reactor with oxygen as the oxidant. acs.orgfigshare.comresearchgate.net This method, conducted in acetic acid with a small amount of water, allows for precise control over reaction parameters. acs.orgfigshare.comresearchgate.net By maintaining a low conversion of o-Chlorotoluene, a high selectivity for o-Chlorobenzaldehyde (up to 71.8%) can be achieved. acs.orgfigshare.comresearchgate.net

Another novel method employs vanadium doped anatase mesoporous TiO2 (V/MTiO2) as a catalyst. scientific.net Under optimal conditions (acetic acid as solvent, 100°C reaction temperature, 10-hour reaction time), this system can achieve a high conversion rate of o-Chlorotoluene (95.3%) with a selectivity of 63.5% for o-Chlorobenzaldehyde. scientific.net

Furthermore, cobalt-manganese composite oxides have been reported as effective catalysts for the selective oxidation of o-Chlorotoluene to o-Chlorobenzaldehyde using oxygen as a green oxidant. researchgate.net

Chemical Reactivity and Mechanistic Investigations of O Chlorobenzaldehyde Oxime

Reaction Mechanisms of Oxime Formation and Dehydration

The formation of o-chlorobenzaldehyde oxime from o-chlorobenzaldehyde and hydroxylamine (B1172632) follows the general mechanism for oxime formation, which is a well-studied reaction in organic chemistry. nih.govnumberanalytics.com The process is typically catalyzed by acid and involves a two-step mechanism: nucleophilic addition to form a tetrahedral intermediate, followed by dehydration to yield the oxime. nih.govresearchgate.net

Nucleophilic Attack and Tetrahedral Intermediate Formation

The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of o-chlorobenzaldehyde. nih.govnumberanalytics.com This attack is often facilitated by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. researchgate.netmasterorganicchemistry.com The result of this initial step is the formation of a zwitterionic or neutral tetrahedral intermediate, often referred to as a carbinolamine. nih.govresearchgate.net

Rate-Determining Dehydration Step and Proton Transfer Pathways

In many cases, the rate-determining step of oxime formation is the acid-catalyzed dehydration of the tetrahedral intermediate. nih.govacs.org This step involves the protonation of the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). masterorganicchemistry.com Subsequent elimination of a water molecule leads to the formation of a protonated oxime, which is then deprotonated to yield the final this compound product. nih.gov

Transformations Involving the Oxime Functional Group

The oxime functional group in this compound can undergo various transformations, with deoximation being a particularly important reaction for the regeneration of the parent aldehyde.

Deoximation Reactions for Regeneration of o-Chlorobenzaldehyde

Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. This is a crucial reaction in synthetic organic chemistry, as oximes are often used as protecting groups for aldehydes and ketones. niscpr.res.inthieme-connect.com Numerous methods have been developed for the deoximation of oximes, including oxidative cleavage. niscpr.res.inorganic-chemistry.org

Several oxidizing agents have been effectively used to cleave oximes and regenerate the parent carbonyl compound.

Gaseous Bromine: A simple and efficient method for the regeneration of carbonyl compounds from oximes involves the use of gaseous bromine under solvent-free conditions. asianpubs.org This method is rapid and provides high yields of the corresponding aldehyde or ketone. For instance, exposing an oxime to excess bromine gas at room temperature can lead to a rapid exothermic reaction, resulting in the formation of the carbonyl compound. asianpubs.org The reaction is believed to proceed without the need for an external oxygen donor, with the oxygen atom of the oxime being incorporated into the final carbonyl product. asianpubs.org

N-Bromophthalimide (NBP): N-Bromophthalimide is another effective reagent for the oxidative cleavage of oximes. scielo.brpsu.eduresearchgate.net The reaction is typically carried out in a solvent such as acetone, often with the addition of a small amount of water, and can be accelerated using microwave irradiation. scielo.brresearchgate.net This method is known for its high yields and short reaction times. scielo.br N-Bromophthalimide is considered a mild and selective oxidizing agent for this transformation. researchgate.net

The table below summarizes the deoximation of various oximes using N-bromophthalimide under microwave irradiation, demonstrating the efficiency of this method.

| Entry | Substrate (Oxime) | Product (Carbonyl Compound) | Time (min) | Yield (%) |

| 1 | Benzophenone oxime | Benzophenone | 1.5 | 95 |

| 2 | 4-Methylbenzophenone oxime | 4-Methylbenzophenone | 2.0 | 92 |

| 3 | Benzaldoxime (B1666162) | Benzaldehyde (B42025) | 1.0 | 93 |

| 4 | 4-Chlorobenzaldoxime | 4-Chlorobenzaldehyde (B46862) | 1.0 | 96 |

| 5 | 4-Methoxybenzaldoxime | 4-Methoxybenzaldehyde | 1.5 | 90 |

| 6 | Cinnamaldehyde oxime | Cinnamaldehyde | 2.0 | 88 |

Table 1. Deoximation of various oximes using N-bromophthalimide under microwave irradiation. Data sourced from Khazaei, A., & Manesh, A. A. (2004). Facile regeneration of carbonyl compounds from oximes under microwave irradiations using N-bromophthalimide. SCiELO. scielo.br

A significant advantage of certain oxidative deoximation methods is their chemoselectivity, meaning they can selectively cleave the oxime group without affecting other functional groups present in the molecule.

For instance, deoximation using N-bromophthalimide has been shown to be highly chemoselective. niscpr.res.inscielo.br It can selectively oxidize an aldoxime to its corresponding aldehyde in the presence of a benzyl (B1604629) alcohol, leaving the alcohol group intact. niscpr.res.inscielo.br Similarly, the C=C double bond in unsaturated oximes is typically unaffected during deoximation with this reagent. asianpubs.org This selectivity is crucial for the application of these methods in the synthesis of complex molecules containing multiple functional groups. lookchem.com The mild nature of reagents like N-bromophthalimide prevents over-oxidation of the regenerated aldehyde to a carboxylic acid. scielo.br

The table below illustrates the chemoselective deoximation of an oxime in the presence of other functional groups.

| Reactant 1 | Reactant 2 | Reagent | Product | Unchanged Reactant |

| Benzaldoxime | Benzyl alcohol | N-Bromophthalimide | Benzaldehyde | Benzyl alcohol |

| Acetophenone (B1666503) oxime | Styrene | N-Iodosuccinimide | Acetophenone | Styrene |

Table 2. Examples of chemoselective deoximation reactions. Data sourced from Khazaei, A., & Manesh, A. A. (2004) scielo.br and Manesh, A. A., & Khazaei, A. (2011). asianpubs.org

Formation of Nitriles from Oximes

The dehydration of aldoximes, including this compound, to form the corresponding nitriles is a fundamental and widely studied transformation in organic synthesis. nih.govorganic-chemistry.org This reaction is significant due to the importance of nitriles as versatile intermediates in the synthesis of various organic compounds such as carboxylic acids, amines, and amides. nih.gov

Several methods have been developed for the conversion of this compound to o-chlorobenzonitrile. These methods often involve the use of catalysts and various reaction conditions to achieve high yields and selectivity. google.comorgchemres.org

Catalytic Dehydration:

A variety of catalysts have been employed for the dehydration of aldoximes. For instance, ferrous sulfate (B86663) (FeSO₄) in dimethylformamide (DMF) under reflux conditions can catalyze both the formation of the oxime from the aldehyde and its subsequent dehydration to the nitrile. asianpubs.org Another approach involves the use of an organoselenium functionalized SBA-15 catalyst in the presence of hydrogen peroxide and air. nih.gov While this method was demonstrated with 4-chlorobenzaldehyde oxime, the principles can be extended to the ortho-isomer. nih.gov The reaction involves mixing the oxime, catalyst, and hydrogen peroxide in a suitable solvent like acetonitrile (B52724) and stirring under airflow at an elevated temperature. nih.gov

Microwave-assisted synthesis has also been shown to be an efficient method for the one-pot conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This technique offers rapid reaction times and high yields. researchgate.net

Mechanism of Dehydration:

The dehydration of an aldoxime to a nitrile is essentially an elimination reaction. The general mechanism involves the activation of the oxime's hydroxyl group, making it a better leaving group. masterorganicchemistry.com In acid-catalyzed reactions, the hydroxyl group is protonated, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction can also proceed under neutral or basic conditions with appropriate reagents. wikipedia.org For example, the use of N-(p-toluenesulfonyl) imidazole (B134444) (TsIm) in a suitable solvent like DMF has been reported for the conversion of 4-chlorobenzaldehyde oxime to its corresponding nitrile, and this method is applicable to other isomers as well. researchgate.net

The reaction between benzaldoxime and thiobenzoyl chloride has been shown to produce nitriles through a radical mechanism, which was confirmed by the detection of radical cage effects using 13C NMR spectroscopy. rsc.org This suggests that the pathway to nitrile formation can vary depending on the reagents used. rsc.org

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Anhydrous Ferrous Sulphate | DMF | Reflux | o-Chlorobenzonitrile | High | asianpubs.org |

| SBA-15-Se)₂ / H₂O₂ | Acetonitrile | 65 °C, airflow | o-Chlorobenzonitrile | ~95% (for p-isomer) | nih.gov |

| Hydroxylamine hydrochloride | DMSO | Microwave | o-Chlorobenzonitrile | Excellent | researchgate.net |

| N-(p-Toluenesulfonyl) Imidazole | DMF | - | o-Chlorobenzonitrile | Good (for p-isomer) | researchgate.net |

| Thiobenzoyl chloride | - | - | o-Chlorobenzonitrile | 55-60% | rsc.org |

Synthesis of Amines and Hydroxylamines

The reduction of oximes is a primary method for the synthesis of amines and hydroxylamines. The specific product obtained depends on the reducing agent and the reaction conditions employed.

Reduction to Amines:

The complete reduction of this compound yields o-chlorobenzylamine. This transformation can be achieved using various reducing agents. While specific literature on the reduction of this compound is not abundant, general methods for oxime reduction are applicable. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method for converting oximes to primary amines. Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used for this purpose.

Reduction to Hydroxylamines:

The partial reduction of an oxime leads to the formation of a hydroxylamine. This requires milder reducing agents compared to those used for the synthesis of primary amines. Reagents like sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex are often employed for the selective reduction of oximes to hydroxylamines. The stability of the resulting hydroxylamine is a crucial factor, as they can sometimes be prone to further reduction or decomposition.

Beckmann Rearrangement to Amides

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction is named after the German chemist Ernst Otto Beckmann. wikipedia.org For aldoximes like this compound, the rearrangement typically leads to the formation of a primary amide, in this case, o-chlorobenzamide. google.com

The reaction is generally catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (B1165640) (the Beckmann solution). wikipedia.org However, other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org A method for preparing primary amides from aldoximes using cesium hydroxide (B78521) monohydrate (CsOH·H₂O) in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures has been reported, providing good yields of the corresponding amide. google.com For example, this compound was converted to o-chlorobenzamide in 84% yield using this method. google.com

Mechanism of the Beckmann Rearrangement:

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of the leaving group. organic-chemistry.org This migration forms a nitrilium ion intermediate. The nitrilium ion is then attacked by a water molecule, and after a proton transfer, the enol form of the amide is generated, which then tautomerizes to the more stable amide product. masterorganicchemistry.com

It is important to note that for aldoximes, the migrating group is a hydrogen atom, which can lead to the formation of a nitrile as a side product through a fragmentation reaction. masterorganicchemistry.com However, under controlled conditions, the rearrangement to the primary amide is the major pathway. google.com

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| CsOH·H₂O | DMSO/H₂O | 130°C, 24h | o-Chlorobenzamide | 84% | google.com |

Pathways to Nitrones and Isoxazolines

This compound serves as a precursor for the in-situ generation of o-chlorobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic compounds like isoxazolines and isoxazoles, respectively. nih.govcore.ac.uk

Formation of Nitrile Oxide and Cycloaddition:

The generation of o-chlorobenzonitrile oxide from this compound is typically achieved by oxidation. Common oxidizing agents include sodium hypochlorite (B82951) (NaOCl) or chloramine-T. core.ac.ukdergipark.org.tr Once formed, the nitrile oxide is immediately trapped by a suitable dipolarophile present in the reaction mixture.

For example, the reaction of this compound with alkenes in the presence of an oxidizing agent leads to the synthesis of isoxazolines. rsc.org Similarly, reaction with alkynes yields isoxazoles. nih.gov The regioselectivity and stereoselectivity of these cycloaddition reactions are important considerations in the synthesis of specifically substituted heterocyclic products.

Intramolecular cycloaddition reactions are also possible if the this compound is tethered to an alkene or alkyne functionality. nih.gov This approach allows for the efficient construction of fused heterocyclic systems. For instance, (E)-2-(allyloxy)-5-chlorobenzaldehyde oxime can undergo an intramolecular oxidative cycloaddition to form 8-chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole. nih.gov

Synthesis of Nitrones:

Nitrones can be synthesized from oximes through various methods, although this is a less common transformation for this compound compared to nitrile oxide formation. One potential route involves the N-alkylation of the oxime.

Influence of the Ortho-Chlorine Substituent on Reaction Kinetics and Selectivity

The presence of the chlorine atom at the ortho position of the benzene (B151609) ring in this compound exerts a significant influence on its chemical reactivity, reaction kinetics, and the selectivity of its transformations. This influence stems from a combination of electronic and steric effects.

Electronic Effects:

The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to the delocalization of its lone pair of electrons into the aromatic ring (resonance effect). In the context of the oxime functional group, the electron-withdrawing nature of the ortho-chlorine substituent can affect the acidity of the oxime proton and the nucleophilicity of the oxime nitrogen.

For instance, in the formation of nitriles via dehydration, the electron-withdrawing chlorine atom can facilitate the departure of the leaving group, potentially increasing the reaction rate. Conversely, in reactions where the nucleophilicity of the oxime is crucial, the electron-withdrawing effect might decrease the reaction rate. Studies on the substituent effects in the photosensitized reactions of acetophenone oximes have shown that electron-withdrawing groups can influence the behavior of the resulting radical cations. cdnsciencepub.com

Steric Effects:

The ortho-chlorine substituent introduces steric hindrance around the oxime functional group. This steric bulk can play a crucial role in determining the stereoselectivity of reactions and can also affect the rate of reactions by impeding the approach of reagents. acs.org

In the Beckmann rearrangement, the steric hindrance from the ortho-substituent can influence the rate of the reaction and potentially the stability of the transition state. Similarly, in cycloaddition reactions involving the derived nitrile oxide, the ortho-chlorine can influence the regioselectivity of the addition to unsymmetrical dipolarophiles.

The combination of these electronic and steric effects makes the reactivity of this compound distinct from its meta- and para-isomers, as well as from unsubstituted benzaldehyde oxime. Understanding these effects is crucial for predicting and controlling the outcomes of its chemical reactions.

Stereochemical Considerations: (E)/(Z) Isomerism and Isomerization

Aldoximes, including this compound, can exist as two geometric isomers, designated as (E) and (Z) isomers (also referred to as syn and anti isomers, respectively). This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N).

In the (E)-isomer , the hydroxyl group on the nitrogen atom and the hydrogen atom on the carbon atom are on opposite sides of the C=N double bond.

In the (Z)-isomer , the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond.

The relative stability of the (E) and (Z) isomers can be influenced by steric and electronic factors. For many aldoximes, the (E)-isomer is the thermodynamically more stable form. The interconversion between the (E) and (Z) isomers, known as isomerization, can occur under certain conditions, such as upon heating or in the presence of acids or bases. researchgate.net

The stereochemistry of the oxime is particularly important in reactions like the Beckmann rearrangement, which is a stereospecific reaction. wikipedia.org The group that is anti-periplanar (trans) to the hydroxyl group is the one that migrates. Therefore, the (E) and (Z) isomers of an oxime will, in principle, lead to different rearrangement products if the groups attached to the carbonyl carbon are different. In the case of aldoximes, where one of the groups is a hydrogen atom, the rearrangement of the (E)-isomer would involve the migration of the aryl group, while the rearrangement of the (Z)-isomer would involve the migration of the hydrogen atom.

The reaction of benzaldoxime with thiobenzoyl chloride has been shown to produce nitriles from both (E) and (Z) isomers, suggesting that under certain reaction conditions, the stereochemical integrity of the oxime may not be fully maintained or that the reaction mechanism is not dependent on the initial stereochemistry. rsc.org However, for many synthetic applications, controlling the stereochemistry of the starting oxime is crucial for achieving the desired product selectivity.

Derivatization and Coordination Chemistry of O Chlorobenzaldehyde Oxime

Synthesis of O-Substituted o-Chlorobenzaldehyde Oxime Derivatives

The hydroxyl group of the oxime is amenable to substitution reactions, leading to the formation of O-substituted derivatives such as oxime ethers and esters. These reactions typically involve the deprotonation of the hydroxyl group followed by nucleophilic attack on an electrophilic substrate.

O-alkylation of this compound results in the formation of oxime ethers. This transformation is commonly achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximato-anion which then acts as a nucleophile. For instance, the synthesis of O-benzyl oxime ethers has been accomplished by treating the parent oxime with a base like potassium t-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF), followed by the addition of a benzyl (B1604629) halide. semanticscholar.org Similarly, O-hexyl oxime ethers have been prepared by reacting the corresponding oxime with hexyl bromide in acetone with potassium carbonate (K2CO3) as the base, typically under reflux conditions. rsc.org

O-acylation leads to the formation of oxime esters. These derivatives can be synthesized by reacting the oxime with an acylating agent. One route involves the use of carboxylic acids. For example, a series of undecenoic acid-based aldoxime esters were synthesized from various substituted benzaldehydes and undecenoic acid. An alternative approach for synthesizing O-acyl derivatives, specifically O-acylhydroxamates, involves the reaction of oxime chlorides with carboxylic acids under mild conditions. nih.govrsc.org The oxime chlorides themselves can be prepared from the parent oxime using N-chlorosuccinimide (NCS). nih.gov

| Derivative Type | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| O-Alkyl Ether | Oxime, Alkyl Halide, Base (e.g., K₂CO₃, t-BuOK) | Solvent (e.g., Acetone, THF), Reflux or Room Temperature | semanticscholar.orgrsc.org |

| O-Acyl Ester | Oxime, Carboxylic Acid | Coupling agents may be required | |

| O-Acylhydroxamate | Oxime Chloride, Carboxylic Acid | Mild conditions | nih.govrsc.org |

Achieving selective O-derivatization over N-derivatization is crucial in the synthesis of oxime ethers and esters. The choice of reaction conditions, including the base, solvent, and temperature, plays a significant role. The use of a suitable base is critical for generating the oximato-anion nucleophile without promoting side reactions. Bases like potassium carbonate and potassium t-butoxide are effective for this purpose. semanticscholar.orgrsc.org

The reaction solvent can influence the reactivity and selectivity. Solvents such as acetone and tetrahydrofuran (THF) are commonly employed for these reactions. semanticscholar.orgrsc.org Temperature control is also important; while some reactions proceed efficiently at room temperature, others may require heating under reflux to achieve a reasonable reaction rate. semanticscholar.orgrsc.org For certain advanced applications, catalytic systems are employed. For example, palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents provides a route to O-arylhydroxylamines, which are precursors to oxime ethers. organic-chemistry.org Furthermore, the development of eco-friendly catalytic methods, such as using manganese(II) chloride for methoximation, highlights the ongoing efforts to create milder and more efficient synthetic protocols. nih.gov

Formation and Characterization of Metal Complexes with this compound

The oxime group is a highly versatile coordinating agent in inorganic chemistry due to the presence of two potential donor atoms: the nitrogen and the oxygen. This allows this compound to act as a ligand, forming stable complexes with a variety of transition metals.

This compound can coordinate to metal ions in several distinct modes. Commonly, it acts as a monodentate ligand, bonding through the slightly basic nitrogen atom of the C=N double bond. Upon coordination to a metal ion, the acidity of the oxime's hydroxyl (-OH) group increases significantly. This facilitates deprotonation to form the corresponding oximato ligand (>C=N-O⁻), which is a potent coordinating agent. In its deprotonated form, the ligand can act as a bidentate chelating agent, coordinating to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. The stability of these metal complexes is often enhanced by the formation of such rings. The electron-withdrawing nature of the chloro-substituent on the benzene (B151609) ring can influence the electronic properties of the ligand and potentially enhance its coordination ability.

Transition metal complexes of chlorobenzaldehyde oxime derivatives have been synthesized and characterized. A general method for preparing complexes of Co(II), Ni(II), and Cu(II) involves reacting the corresponding metal chloride with the oxime ligand in an ethanolic solution. semanticscholar.orgresearchgate.net Typically, the oxime is dissolved in ethanol (B145695) and added to an ethanolic solution of the metal salt, with the reaction mixture being heated for a period to facilitate complex formation. semanticscholar.orgresearchgate.net The resulting metal complex often precipitates from the solution upon cooling and can be purified by crystallization. semanticscholar.orgresearchgate.net For example, reacting 4-chlorobenzaldehyde (B46862) oxime with cobalt chloride, nickel chloride, and copper chloride in a 2:1 ligand-to-metal molar ratio yields the corresponding metal complexes. semanticscholar.orgresearchgate.net While many studies focus on the para-isomer, the synthetic methodology is applicable to the ortho-isomer as well. Complexes of other metals, including Mn(II), Zn(II), and Pd(II), have also been prepared using similar Schiff base or oxime-type ligands. researchgate.net

| Metal Ion | Metal Salt | Ligand | Molar Ratio (Ligand:Metal) | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Co(II) | Cobalt Chloride | 4-Chlorobenzaldehyde Oxime | 2:1 | Ethanol | Heated at 60 °C | semanticscholar.orgresearchgate.net |

| Ni(II) | Nickel Chloride | 4-Chlorobenzaldehyde Oxime | 2:1 | Ethanol | Heated at 60 °C | semanticscholar.orgresearchgate.net |

| Cu(II) | Copper Chloride | 4-Chlorobenzaldehyde Oxime | 2:1 | Ethanol | Heated at 60 °C | semanticscholar.orgresearchgate.net |

The coordination modes of oxime ligands and the resulting geometries of their metal complexes are investigated using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool for determining the mode of coordination. The coordination of the oxime's nitrogen atom to the metal center is typically indicated by a downshift in the stretching frequency of the C=N bond (ν(C=N)) in the IR spectrum of the complex compared to the free ligand. researchgate.net If the ligand coordinates in its deprotonated (oximato) form, changes in the O-H stretching region are also observed. researchgate.net

Based on spectroscopic and magnetic susceptibility data, geometries for the metal complexes can be proposed. For many first-row transition metals like Mn(II), Co(II), and Ni(II), an octahedral geometry is often suggested, particularly when other ligands like water or chloride ions are also coordinated. In other cases, such as with Pd(II) or Cu(II), a square planar geometry may be adopted. researchgate.net The versatility of the oxime ligand allows it to form complexes with a wide range of coordination numbers and geometries, contributing to a rich and diverse coordination chemistry.

Applications in Advanced Synthetic Organic Chemistry

Catalysis Mediated by o-Chlorobenzaldehyde Oxime and Its Derivatives

The chemical reactivity of the oxime functional group, particularly in coordination with transition metals, allows this compound and its related structures to play significant roles in various catalytic processes.

Palladacycles derived from oximes are a class of highly efficient and stable pre-catalysts for cross-coupling reactions. These chloro-bridged dimeric palladium complexes are noted for their thermal stability and insensitivity to air and moisture, making them highly practical in synthesis. numberanalytics.comnumberanalytics.com They are typically formed through the C-H activation of the aryl ring of the oxime. nih.gov

These oxime-derived palladacycles have demonstrated exceptional activity in the Heck–Mizoroki reaction, which forms a carbon-carbon bond between an aryl halide and an alkene. numberanalytics.com Research has shown that these catalysts can achieve very high turnover numbers (TON) and turnover frequencies (TOF) for the vinylation of various aryl halides. numberanalytics.comnumberanalytics.com For instance, reactions involving aryl iodides have recorded TONs up to 10¹⁰. numberanalytics.comnumberanalytics.com Even less reactive aryl chlorides can participate in coupling reactions with olefins using these catalysts. numberanalytics.comnumberanalytics.com While not derived from this compound itself, related oxime palladacycles have been used to catalyze annulation reactions of internal alkynes with substrates like o-chlorobenzaldehyde to produce 2,3-disubstituted indenones in good yields. numberanalytics.comnumberanalytics.comacs.org The high stability and activity of these palladacycles make them a significant area of research in catalysis. sioc-journal.cnnbu.ac.inresearchgate.net

Table 1: Performance of Oxime-Derived Palladacycles in Heck-Mizoroki Reactions

| Aryl Halide Type | Coupling Partner | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Citation |

|---|---|---|---|---|

| Phenyl Iodide | Acrylic Esters/Olefins | Up to 10¹⁰ | Up to 1.4x10⁸ | numberanalytics.comnumberanalytics.com |

| Deactivated Aryl Bromides | Styrene | Up to 97,000 | Up to 6,063 | numberanalytics.comnumberanalytics.com |

| Aryl Chlorides | Olefins | Up to 920 | Not Reported | numberanalytics.comnumberanalytics.com |

The synthesis of chiral hydroxylamines is of great interest in pharmaceutical and materials science. acs.orgnih.gov One of the most direct methods to produce them is through the asymmetric hydrogenation of oximes. However, this transformation presents a significant challenge: the need to selectively reduce the C=N bond without cleaving the weaker N-O bond, which would lead to the corresponding primary amine. nih.govacs.orgwhiterose.ac.uk

Recent advancements have led to the development of catalytic systems capable of this selective transformation with high enantioselectivity. acs.org Earth-abundant metal catalysts, such as those based on nickel, have been reported to effectively hydrogenate both substituted and unsubstituted oximes to chiral hydroxylamines with excellent yields (up to 99%) and enantiomeric excesses (up to 99% ee). orgsyn.org Furthermore, iridium-based catalysts have also been successfully employed for this purpose. acs.orgnih.gov Computational studies suggest that weak, non-covalent interactions between the catalyst and the oxime substrate are crucial for achieving high selectivity and efficiency. nih.govorgsyn.org While these methods are generally applicable to a range of oximes, including aryl oximes, the specific, high-yielding asymmetric hydrogenation of this compound to its corresponding chiral hydroxylamine (B1172632) remains a specialized area of this developing field. acs.orgacs.org

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While organocatalysts, such as aniline (B41778) and its derivatives, are known to catalyze the formation of oximes from aldehydes and ketones at neutral pH, the role of this compound itself acting as an organocatalyst is not prominently documented in the reviewed scientific literature. lookchem.comnih.gov The primary catalytic involvement of this compound is in the context of forming metal-based catalysts, such as the palladacycles discussed previously.

Copper-catalyzed reactions involving oxime derivatives, particularly O-acyl oximes, have become a powerful tool for the synthesis of nitrogen-containing heterocycles. These reactions often proceed via the cleavage of the N-O bond, generating reactive intermediates like iminyl radicals or copper-nitrenoids that can engage in cyclization or annulation cascades.

A notable example involves a multi-component reaction where an oxime ester, an o-halo-substituted benzaldehyde (B42025), and elemental sulfur are combined in the presence of a copper(I) catalyst. In this reaction, o-chlorobenzaldehyde was found to be a particularly effective substrate, producing benzo numberanalytics.comthieno[3,2-c]isoquinoline derivatives in a 52% yield. Copper catalysis also enables the annulation of oxime acetates with α-amino acid ester derivatives to synthesize 3-amino-4-pyrrolin-2-ones, where the oxime ester acts as an internal oxidant. Other copper-catalyzed cascade reactions have been developed to produce complex structures like spiro-pentacyclic derivatives and 7,8-dihydroindolizin-5(6H)-ones from malonate-tethered O-acyl oximes. lookchem.com

Table 2: Examples of Copper-Catalyzed Reactions with Oxime Derivatives

| Oxime Derivative Type | Reactants | Product Class | Citation |

|---|---|---|---|

| Ketoxime Acetate (B1210297) | o-Chlorobenzaldehyde, Sulfur | Benzo numberanalytics.comthieno[3,2-c]isoquinolines | |

| Oxime Acetate | α-Amino Acid Ester Derivatives | 3-Amino-4-pyrrolin-2-ones | |

| O-Acyl Oxime | Trifluoroacetic Anhydride (B1165640), Arylthiols | 2-Trifluoromethyl Oxazoles | |

| Malonate-Tethered O-Acyl Oxime | Cyclic 1,3-Dicarbonyl Compounds | Spiro-pentacyclic Derivatives |

Precursors for Heterocyclic Compound Synthesis

This compound is a valuable and readily available starting material for constructing complex molecular architectures, most notably five-membered heterocyclic rings like isoxazoles.

The synthesis of isoxazoles often proceeds through a [3+2] cycloaddition reaction between a nitrile oxide (a 1,3-dipole) and a dipolarophile, such as an alkene or alkyne. This compound serves as an excellent precursor for the in-situ generation of 2-chlorobenzonitrile (B47944) oxide. nih.gov

This transformation from oxime to nitrile oxide can be achieved using various oxidizing agents. Common methods include oxidation with sodium hypochlorite (B82951) (bleach) or the use of hypervalent iodine reagents. Once formed, the highly reactive 2-chlorobenzonitrile oxide readily undergoes cycloaddition. For example, its reaction with various alkynes leads to the formation of 3-(2-chlorophenyl)-substituted isoxazoles. This method has been used to prepare a range of isoxazole (B147169) derivatives, including dimethyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate and [3-(2-chlorophenyl)isoxazol-5-yl]methanol. The intramolecular version of this reaction (INOC), where the alkyne or alkene is tethered to the same molecule as the aldoxime, is a powerful strategy for rapidly building complex, fused-ring systems.

Table 3: Isoxazoles Synthesized from o-Chlorobenzaldehyde Oxime

| Product Name | Method/Reactant | Citation |

|---|---|---|

| Dimethyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate | [3+2] Cycloaddition | |

| [3-(2-Chlorophenyl)isoxazol-5-yl]methanol | [3+2] Cycloaddition | |

| Methyl 3-(2-chlorophenyl)-5-[1-(4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate | [3+2] Cycloaddition | |

| 1-(3-(2-Chlorophenyl)isoxazol-4-yl)ethan-1-one | Oxidative cycloaddition with enaminone | |

| 3,5-Diarylisoxazolines | Reaction with aromatic aldehydes | nih.gov |

Annulation Reactions Leading to Indenones and Indoles

This compound is a key precursor in annulation reactions for synthesizing indenones and indoles, which are important structural motifs in many biologically active compounds.

Palladium-catalyzed reactions have been developed for the synthesis of 2,3-disubstituted indenones through the annulation of internal alkynes with o-chlorobenzaldehyde. researchgate.net This method offers a direct route to these valuable compounds. researchgate.net Similarly, nickel-catalyzed domino reductive cyclization of o-bromoaryl aldehydes (a related substrate) with alkynes provides access to indanones, which are structurally related to indenones. researchgate.net These reactions proceed through the formation of an indenol intermediate followed by isomerization. researchgate.net

In the realm of indole (B1671886) synthesis, palladium-catalyzed intramolecular amination of aryl halides has been explored. researchgate.net While the direct use of this compound in a Larock-type indole synthesis is a topic of ongoing research, related strategies involving the annulation of o-haloanilines with alkynes are well-established. researchgate.netresearchgate.net The Fischer indole synthesis, a classic method, utilizes phenylhydrazines and carbonyl compounds to construct the indole ring system, highlighting the importance of carbonyl derivatives like oximes in heterocyclic synthesis. mdpi.com The Neber rearrangement of α-aryl ketone oximes provides an alternative route to indoles via azirine intermediates, showcasing the versatility of oximes in forming nitrogen-containing heterocycles. nih.gov

The following table summarizes the types of annulation reactions and the resulting products.

| Starting Material | Reagent | Catalyst | Product |

| o-Chlorobenzaldehyde | Internal Alkyne | Palladium Complex | 2,3-Disubstituted Indenone |

| o-Bromoaryl Aldehyde | Alkyne | Nickel Complex | Indanone |

| o-Haloaniline | Alkyne | Palladium on Carbon | Indole |

| Phenylhydrazine | Ketone/Aldehyde | Acid | Indole |

| α-Aryl Ketone Oxime | MsCl, Et3N, DBU | - | Indole (via Azirine) |

Azaheterocycle Synthesis via Intramolecular Amination and Cyclization Reactions

This compound and its derivatives are valuable substrates for the synthesis of azaheterocycles through intramolecular amination and cyclization reactions. These reactions often involve the formation of a carbon-nitrogen bond within the same molecule to construct a new ring system.

Palladium-catalyzed intramolecular amination of aryl halides is a powerful method for constructing nitrogen-containing heterocycles. researchgate.net For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes, which are structurally similar to derivatives of o-chlorobenzaldehyde, can yield 1-aryl-1H-indazoles. researchgate.net This transformation highlights the potential for similar cyclizations starting from this compound derivatives.

Furthermore, oximes can be transformed into various nitrogen-containing heterocycles. grafiati.commdpi.com For example, palladium-catalyzed reactions of olefinic oxime derivatives can lead to the synthesis of pyrroles, pyridines, and isoquinolines through intramolecular amination of an olefinic moiety. grafiati.com The reaction proceeds via an alkylideneaminopalladium(II) species formed from the oxidative addition of the oxime to a Pd(0) complex. grafiati.com

Copper-catalyzed transformations of oximes also provide a facile route for the construction of nitrogen-containing heterocycles. rsc.org These reactions often proceed in a redox manner, enabling direct C-heteroatom bond formation. rsc.org Additionally, the cyclization of γ,δ-alkynyl oximes can yield pyridinols through an internal nucleophilic addition of the oxime to the acetylene, followed by a rearrangement. mdpi.com

The table below provides examples of azaheterocycle synthesis from oxime derivatives.

| Oxime Derivative | Reaction Type | Catalyst | Product |

| Arylhydrazone of 2-bromoaldehyde | Intramolecular Amination | Palladium Complex | 1-Aryl-1H-indazole |

| Olefinic Ketone Oxime | Intramolecular Amination | Palladium Complex | Pyrrole, Pyridine, Isoquinoline |

| Aryl Alkyl Ketoxime Acetate | Cyclization | Copper Complex | Symmetrical Pyrrole |

| γ,δ-Alkynyl Oxime | Cyclization/Rearrangement | K₂CO₃ | Pyridinol |

Role in Bioconjugation Strategies

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime bond, is a widely used bioconjugation technique. nih.govnih.govresearchgate.net This method is valued for its high chemoselectivity and the stability of the resulting oxime linkage. nih.gov While direct applications of this compound in bioconjugation are not extensively documented, the principles of oxime chemistry are central to this field.

Formation of Stable Oxime Linkages for Molecular Labeling

The formation of an oxime bond is a cornerstone of molecular labeling, allowing for the attachment of probes, tags, or therapeutic agents to biomolecules. nih.govnih.gov This reaction is typically performed under mild, aqueous conditions compatible with biological systems. nih.gov The stability of the oxime linkage is a key advantage, ensuring that the conjugate remains intact under physiological conditions. nih.gov

The reaction proceeds through the nucleophilic attack of an alkoxyamine on a carbonyl group, forming a tetrahedral intermediate that then dehydrates to the oxime. nih.gov The rate of this reaction is pH-dependent, with optimal rates typically observed around pH 4.5. nih.gov However, significant efforts have been made to develop systems that react efficiently at neutral pH. nih.govnih.gov

Catalyst Development for Enhanced Bioconjugation Efficiency

To overcome the slow reaction rates of oxime ligation at physiological pH, various catalysts have been developed. nih.govnih.gov Aniline and its derivatives were among the first catalysts to be widely used, accelerating the reaction by forming a more reactive Schiff base intermediate. nih.govacs.org

More recently, more efficient catalysts have been discovered. For instance, m-phenylenediamine (B132917) has been shown to be up to 15 times more effective than aniline in catalyzing oxime ligation, particularly for less reactive ketone substrates and in hydrazone-oxime exchange reactions. researchgate.net Other catalyst scaffolds, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have also demonstrated high activity in promoting oxime formation at neutral pH. acs.org These catalysts often feature a bifunctional design, with a nucleophilic amine to form an intermediate and a proton donor/acceptor group to facilitate the dehydration step. acs.org

The development of these advanced catalysts has significantly expanded the utility of oxime ligation in bioconjugation, enabling rapid and efficient labeling of biomolecules under mild conditions. nih.govresearchgate.net

Application as Protecting Groups for Carbonyl Compounds

Oximes, including this compound, are frequently employed as protecting groups for aldehydes and ketones in organic synthesis. asianpubs.orgorientjchem.orgniscpr.res.in The conversion of a carbonyl compound to an oxime is a straightforward and efficient process, often achieved by reaction with hydroxylamine hydrochloride. asianpubs.orgnih.gov

The resulting oximes are generally stable, crystalline solids, which facilitates their purification. asianpubs.org This stability allows them to withstand a wide range of reaction conditions that would otherwise affect the free carbonyl group. niscpr.res.in The protective nature of the oxime group is valuable in multi-step syntheses where the reactivity of a carbonyl functional group needs to be temporarily masked. niscpr.res.in

Once the desired transformations on other parts of the molecule are complete, the carbonyl group can be regenerated from the oxime under various mild conditions. niscpr.res.in For example, silica-supported manganese dioxide under microwave irradiation provides a solvent-free method for deoximation. niscpr.res.in This highlights the practical utility of oximes as robust and readily cleavable protecting groups for carbonyl compounds. orientjchem.orgniscpr.res.in

Advanced Spectroscopic and Computational Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of o-Chlorobenzaldehyde Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of (E)-2-chlorobenzaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet for the aldoxime proton (-CH=NOH) at approximately 8.57 ppm. rsc.org The aromatic protons appear as a multiplet in the range of 7.20-7.84 ppm. rsc.org Specifically, one aromatic proton shows a doublet at 7.84 ppm (J = 2.0 Hz). rsc.org The hydroxyl proton (-OH) of the oxime group often presents as a broad singlet, and its chemical shift can be concentration-dependent.

In the ¹³C NMR spectrum of (E)-2-chlorobenzaldehyde oxime, the carbon of the oxime group (C=N) appears around 147 ppm. rsc.org The carbons of the aromatic ring resonate in the region of 126-133 ppm, with distinct signals for the carbon bearing the chlorine atom and the other aromatic carbons. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Chlorobenzaldehyde Oxime in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH=NOH | 8.57 (s) | 147 |

| Aromatic-H | 7.20-7.84 (m) | - |

Data sourced from reference rsc.org.

NMR spectroscopy is crucial for distinguishing between the E and Z isomers of aldoximes. The chemical shift of the aldoxime proton (-CH=NOH) is particularly sensitive to the stereochemistry. In many cases, the aldoxime proton of the E-isomer is deshielded and appears at a lower field (higher ppm) compared to the Z-isomer due to the spatial proximity of the electronegative oxygen atom. whiterose.ac.uk For some benzaldehyde (B42025) oximes, the E-isomer's aldoxime proton signal is observed at a higher chemical shift (e.g., 8.03 ppm for an E-isomer) compared to the Z-isomer (e.g., 7.40 ppm). whiterose.ac.uk The ratios of E and Z isomers in a mixture can be determined from the integration of their respective ¹H NMR signals. grafiati.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational frequencies for this compound include:

O-H Stretch: A broad band in the region of 3245 cm⁻¹ is attributed to the stretching vibration of the hydroxyl (-OH) group of the oxime. tandfonline.com

C=N Stretch: The carbon-nitrogen double bond (C=N) of the oxime functional group shows a characteristic absorption band around 1596 cm⁻¹. tandfonline.com

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds in the aromatic ring typically appear above 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond (C-Cl) stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. uc.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| O-H (Oxime) | Stretching | ~3245 |

| C=N (Oxime) | Stretching | ~1596 |

Data sourced from references tandfonline.comuc.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is influenced by the presence of the aromatic ring and the oxime functional group, which act as chromophores. The presence of extended conjugation can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. materialsciencejournal.org For some benzaldehyde oxime derivatives, electronic transitions can be observed in the UV region. researchgate.net Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis spectra to understand the electronic properties and transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound, which is 155.58 g/mol . nih.gov

The fragmentation of this compound under mass spectrometry conditions can provide valuable structural information. For instance, the fragmentation of related 2-chloro-benzaldehyde oxime has been studied, showing a molecular ion at m/z 155. scielo.brsemanticscholar.org The presence of the chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak (m/z 157) having an intensity of about one-third of the M peak. scielo.brsemanticscholar.org Common fragmentation pathways can involve the loss of the hydroxyl group (-OH) or the chlorine atom. scielo.brsemanticscholar.org Analysis of these fragmentation patterns helps in confirming the structure of the molecule. scienceready.com.au

Theoretical Chemistry: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. whiterose.ac.ukset-science.com For this compound, DFT calculations provide profound insights into its molecular characteristics, stability, and reactivity. These theoretical studies complement experimental findings and help in elucidating complex chemical phenomena at a molecular level.

Elucidation of Electronic Properties and Molecular Orbitals

DFT calculations are instrumental in understanding the electronic behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of the molecule. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. set-science.com

The distribution of these frontier orbitals provides a map of the molecule's reactive sites. For similar aromatic oximes, the HOMO is often localized on the phenyl ring and the oxime group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the entire molecule, suggesting sites for nucleophilic attack. researchgate.net The analysis of molecular electrostatic potential (MEP) maps further identifies the electron-rich and electron-deficient regions, which correspond to sites for electrophilic and nucleophilic attacks, respectively. set-science.com

Global chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity and stability. set-science.comconicet.gov.ar

Prediction of Stability Trends and Potential Reactivity

The stability of this compound is influenced by both electronic and steric factors, which can be effectively modeled using DFT. The presence of the chlorine atom at the ortho position of the benzaldehyde ring introduces significant electronic and steric effects. Electronically, the chlorine atom is electron-withdrawing, which can influence the electron density distribution across the molecule and affect the stability of the oxime functional group. nih.gov

DFT calculations can predict the relative stabilities of different conformers and isomers (E and Z isomers) of this compound. For some oximes, the Z-isomer has been found to be more stable than the E-isomer, often due to the formation of intramolecular hydrogen bonds. rsc.org The total energy calculated for the optimized geometry of each isomer provides a direct comparison of their thermodynamic stabilities.

The reactivity of the oxime group (-C=N-OH) is a key aspect of its chemistry. Oximes can undergo various reactions, including hydrolysis, reduction, and rearrangement. DFT can be used to model the reaction pathways of these transformations, providing insights into the activation energies and the structures of transition states. acs.org This information is crucial for predicting the most likely reaction products under different conditions. For instance, the formation of oximes from aldehydes and hydroxylamine (B1172632) is a reversible reaction, and DFT can elucidate the factors governing the equilibrium position. nih.gov

Mechanistic Insights and Transition State Analysis

DFT is a valuable tool for investigating reaction mechanisms at a molecular level. For reactions involving this compound, such as its formation or subsequent transformations, DFT can be used to locate the transition states connecting reactants, intermediates, and products. acs.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

The mechanism of oxime formation itself involves the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration. researchgate.net DFT calculations can model this process, including the role of catalysts such as acids or aniline (B41778) derivatives. researchgate.netacs.org These calculations can reveal the detailed geometry of the transition states and the energetic barriers for each step of the reaction, providing a comprehensive understanding of the reaction pathway. For example, studies on similar reactions have shown that the dehydration step is often rate-limiting. acs.org

Furthermore, DFT can be employed to study the tautomerism between oximes and nitrones, a process that can influence the reactivity of the oxime. rsc.org By calculating the energy barrier for the tautomerization, it is possible to assess the likelihood of this process occurring and its potential impact on the chemical behavior of this compound.

Optimized Structural Parameters: Bond Lengths and Bond Angles

DFT calculations provide a detailed picture of the three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. nih.gov The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from techniques like X-ray crystallography, often showing good agreement. mdpi.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-Cl | 1.7549 |

| C=N | ~1.27 - 1.29 | |

| N-O | ~1.38 - 1.40 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angles (°) | C-C-Cl | ~119 - 121 |

| C-C=N | ~118 - 122 | |

| C=N-O | ~110 - 112 | |

| Note: These values are based on related structures and are for illustrative purposes. nih.govmaterialsciencejournal.orgmdpi.com |

Future Research Directions and Challenges in O Chlorobenzaldehyde Oxime Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The synthesis of o-chlorobenzaldehyde oxime and its subsequent chemical transformations are prime candidates for the application of green chemistry principles. Research is increasingly directed towards developing catalytic systems that are not only efficient but also environmentally benign, minimizing waste and avoiding harsh reaction conditions.

A significant area of development is the use of novel organocatalysts. For instance, studies on related chlorobenzaldehydes have shown that scaffolds like 2-aminophenols and 2-(aminomethyl)benzimidazoles can effectively catalyze oxime formation in aqueous solutions at neutral pH, offering rate enhancements significantly greater than traditional aniline (B41778) catalysis. acs.org Another avenue involves mechanochemistry, or "grindstone chemistry," which utilizes mechanical force to drive reactions. A solvent-free method using bismuth(III) oxide (Bi₂O₃) as a catalyst has been demonstrated for the synthesis of various oximes from their corresponding aldehydes, including p-chlorobenzaldehyde, by simple grinding at room temperature. nih.govresearchgate.net This approach is quick, minimizes waste, and avoids the use of toxic solvents. nih.govresearchgate.net

Inorganic catalysts are also at the forefront of sustainable synthesis. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a mild Lewis acid, has proven effective in catalyzing the formation of O-methyl oximes, including (E)-2-Chlorobenzaldehyde O-methyl oxime, in high yields using the sustainable solvent ethanol (B145695). royalsocietypublishing.org Furthermore, nano-catalysis offers a promising route. Iron(III) oxide magnetic nanoparticles (Fe₃O₄ MNPs) have been employed for the tandem oxidative conversion of substituted benzyl (B1604629) alcohols to their corresponding oximes, a process demonstrated with 4-chlorobenzyl alcohol. tandfonline.com These nanocatalysts can be easily separated from the reaction mixture using an external magnet, facilitating recycling and reuse. tandfonline.com

Beyond synthesis, new catalytic systems are being explored for the transformation of the oxime group itself. Oxime-derived palladium complexes have been shown to be highly efficient and stable catalysts for C-C coupling reactions like the Heck-Mizoroki reaction and for the synthesis of heterocycles via annulation reactions involving precursors like o-chlorobenzaldehyde. researchgate.net

Table 1: Novel Catalytic Systems for this compound and Related Compounds

| Catalyst System | Reaction Type | Key Advantages | Relevant Substrate/Product |

|---|---|---|---|

| Cerium(III) chloride (CeCl₃·7H₂O) | Methoximation | Eco-friendly solvent (EtOH), mild conditions, high yield (92%) | (E)-2-Chlorobenzaldehyde O-methyl oxime royalsocietypublishing.org |

| Bismuth(III) oxide (Bi₂O₃) | Oximation | Solvent-free (grinding), rapid, environmentally safe | p-Chlorobenzaldehyde oxime nih.govresearchgate.net |

| Nano Fe₃O₄ | Tandem Oxidation/Oximation | Recyclable catalyst, one-pot synthesis from alcohol | 4-Chlorobenzaldehyde (B46862) oxime tandfonline.com |

| 2-(Aminomethyl)benzimidazole | Organocatalytic Oximation | Aqueous conditions (pH 7.4), high rate enhancement | General oxime formation acs.org |

Exploration of Undiscovered Reactivity Patterns and Rearrangements

While this compound is a well-established compound, its full reactive potential remains to be unlocked. Research is focused on discovering new transformations and rearrangements that can lead to novel molecular architectures.